

LC-MS/MS protocol for Perfluorohexanesulfonate quantification

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Compound of Interest

Compound Name: *Perfluorohexanesulfonate*

Cat. No.: *B1258047*

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An Application Note and Protocol for the Quantification of **Perfluorohexanesulfonate** (PFHxS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Perfluorohexanesulfonate (PFHxS) is a member of the per- and polyfluoroalkyl substances (PFAS) chemical group. These synthetic compounds are characterized by their extreme persistence in the environment and their tendency to bioaccumulate.^[1] PFHxS has been widely used in various industrial and consumer products, leading to its ubiquitous presence in environmental and biological samples.^[2] Due to potential adverse health effects associated with exposure, regulatory bodies are establishing maximum contaminant levels for PFHxS in matrices like drinking water.^[3] Consequently, sensitive and selective analytical methods are required for accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard technique for analyzing PFAS, offering high specificity and low detection limits.^{[4][5]}

This document provides a detailed protocol for the quantification of PFHxS in aqueous samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Materials and Reagents

- Standards:
 - Native PFHxS analytical standard

- Isotopically labeled internal standard (IS), e.g., $^{18}\text{O}_2$ -n-PFHxS or $^{13}\text{C}_4$ -PFOS (Wellington Laboratories or equivalent)[6]
- Solvents:
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Ultrapure water (18.2 MΩ·cm)
- Reagents:
 - Ammonium acetate (\geq 99.99%)[7]
 - Ammonium hydroxide (28-30%)
 - Formic acid or Acetic Acid
- Consumables:
 - Polypropylene tubes and vials (to avoid PFAS contamination from PTFE materials)[5][7]
 - Weak Anion Exchange (WAX) or equivalent Solid-Phase Extraction (SPE) cartridges[1][8]
 - LC delay column (to separate system-related PFAS contamination from analyte peaks)[3][7]
 - Analytical LC column (e.g., C18 or Phenyl-Hexyl)[3][9]

Experimental Protocols

Standard and Sample Preparation

a. Preparation of Stock and Working Standards

- Prepare a 1 µg/mL primary stock solution of native PFHxS and the labeled internal standard in methanol.

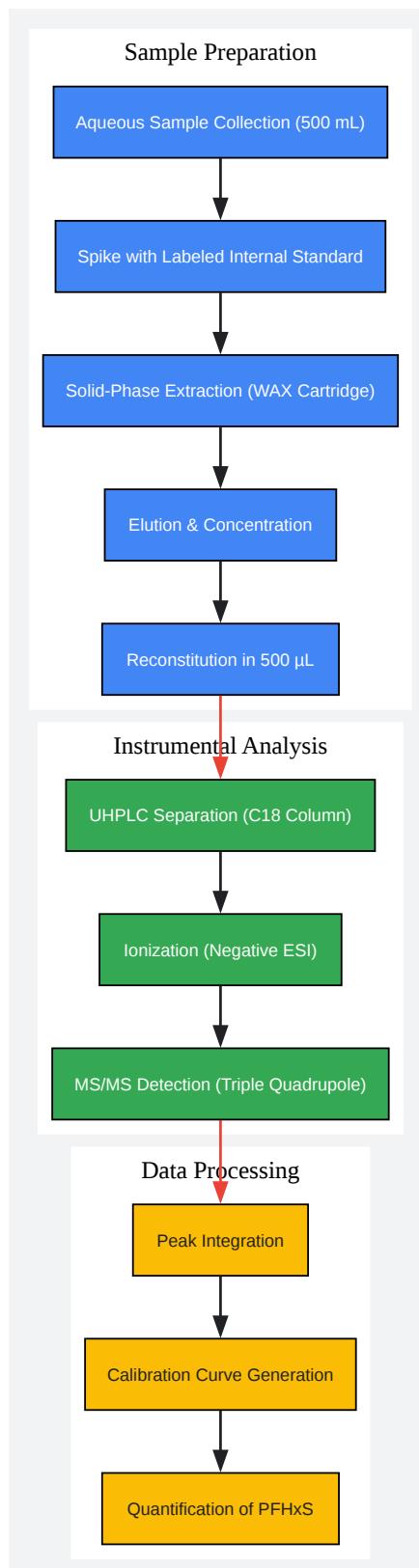
- Perform serial dilutions of the stock solutions with an appropriate solvent (e.g., 96:4 methanol:water) to create working standard solutions for the calibration curve.[\[7\]](#)
- Calibration standards should be prepared at concentrations ranging from approximately 0.1 ng/mL to 50 ng/mL or as required to bracket the expected sample concentrations.
- Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
- Spike all calibration standards and QC samples with a fixed concentration of the isotopically labeled internal standard.

b. Sample Preparation via Solid-Phase Extraction (SPE) This protocol is adapted for a 250-500 mL aqueous sample.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Fortification: Spike the water sample with the internal standard solution and mix thoroughly.
- Cartridge Conditioning: Condition the SPE cartridge (e.g., Weak Anion Exchange) with sequential washes of 1% methanolic ammonium hydroxide, methanol, and finally, ultrapure water.[\[9\]](#) Do not allow the cartridge to go dry.
- Sample Loading: Load the entire water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[\[7\]](#)
- Cartridge Washing: Wash the cartridge with ultrapure water to remove interfering matrix components.
- Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.
- Elution: Elute the trapped analytes from the cartridge using 1% ammonium hydroxide in methanol.[\[10\]](#) Collect the eluate in a clean polypropylene tube.
- Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen in a water bath ($\leq 40^{\circ}\text{C}$).[\[8\]](#) Reconstitute the residue in a known, small volume (e.g., 500 μL) of the initial mobile phase composition (e.g., 80:20 water:methanol).[\[11\]](#) Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Workflow

The overall analytical workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

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Caption: Workflow for PFHxS quantification.

Data and Parameters

LC-MS/MS Instrumental Parameters

Analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer. A delay column installed before the injector is recommended to mitigate background PFAS contamination from the LC system.[3][7]

Table 1: Liquid Chromatography Parameters

Parameter	Setting
LC System	UHPLC/HPLC System
Analytical Column	C18, 2.1 x 100 mm, <3 µm particle size[3]
Delay Column	C18, 3.0 x 50 mm, 3 µm particle size[3]
Mobile Phase A	10-20 mM Ammonium Acetate in Water[3][12]
Mobile Phase B	Methanol or Acetonitrile[3][13]
Flow Rate	0.3 - 0.5 mL/min[3][7]
Column Temperature	40 °C
Injection Volume	5 - 10 µL

| Total Run Time | 10 - 15 minutes |

Table 2: Example LC Gradient

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
1.0	60	40
6.0	35	65
10.0	10	90
11.5	5	95
11.6	60	40
14.0	60	40

Note: This is an example gradient and must be optimized for the specific column and analytes.
[\[3\]](#)[\[14\]](#)

Table 3: Mass Spectrometry and MRM Parameters

Parameter	Setting
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electrospray Ionization (ESI), Negative
Ion Spray Voltage	-1800 to -4500 V [3] [14]
Source Temperature	300 - 425 °C [3] [14]

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: PFHxS Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Function	Collision Energy (eV)
PFHxS	399	80	Quantifier ^[7] [13]	~40-60
PFHxS	399	99	Qualifier ^[4]	~40-60
¹⁸ O ₂ -n-PFHxS (IS)	403	82	Quantifier	~40-60

Note: Collision energies are instrument-dependent and require optimization.

Method Performance and Data Analysis

Data Analysis

Quantification is performed using an internal standard method. A calibration curve is generated by plotting the peak area ratio of the native PFHxS to its labeled internal standard against the concentration of the calibration standards. A linear or quadratic regression with appropriate weighting (e.g., $1/x$ or $1/x^2$) is used to fit the curve.^[3]

Method Validation Summary

The method should be validated to assess its performance characteristics. The following table summarizes typical performance data from various studies.

Table 5: Summary of Method Validation Data

Parameter	Typical Value
Linearity (R ²)	>0.995 ^[8]
Limit of Quantification (LOQ)	0.01 - 5 ng/L (in sample) ^{[8][13][15]}
Intra-assay Precision (%CV)	3.5 - 8.1% ^[1]
Inter-assay Precision (%CV)	0.5 - 4.3% ^[1]
Accuracy / Recovery	70 - 130%

| Matrix Effects | -7.4% to -0.8%[\[1\]](#) |

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the robust and sensitive quantification of **Perfluorohexanesulfonate** (PFHxS). The combination of solid-phase extraction for sample cleanup and concentration, followed by selective detection using tandem mass spectrometry, allows for the accurate measurement of PFHxS at low ng/L levels in various matrices. Proper method validation and the use of isotopically labeled internal standards are critical for achieving reliable and reproducible results.

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